molecular formula C13H21NO3 B1466157 Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 799283-63-9

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1466157
CAS No.: 799283-63-9
M. Wt: 239.31 g/mol
InChI Key: XYJAVZBRKJTDTI-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is central to the tropane alkaloids. These alkaloids are known for their wide array of biological activities, making this compound of significant interest in various fields of research .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The interactions between this compound and these biomolecules can lead to changes in enzyme activity, which in turn affects the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of this compound’s effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process is often carried out using stereoselective methodologies to ensure the correct configuration of the final product . The reaction conditions usually involve the use of specific catalysts and reagents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-63-9
Record name tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate was reacted in the presence of diisobutyl aluminum hydride in tetrahydrofuran to produce tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

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